2,7-Dichloroxanthen-9-one
Description
2,7-Dichloroxanthen-9-one (CAS No. 55103-01-0) is a halogenated derivative of the xanthenone scaffold, characterized by chlorine atoms at the 2- and 7-positions of the tricyclic aromatic system. Its molecular formula is C₁₃H₆O₂Cl₂, with a molecular weight of 265.092 g/mol .
Properties
Molecular Formula |
C13H6Cl2O2 |
|---|---|
Molecular Weight |
265.09g/mol |
IUPAC Name |
2,7-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |
InChI Key |
UDNXCJZLOZSVSS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 3,6-Dichloroxanthen-9-one
3,6-Dichloroxanthen-9-one (Compound 32 in and ) shares the same molecular formula as 2,7-dichloroxanthen-9-one but differs in the substitution pattern. For example:
- Reactivity : The 3,6-isomer may exhibit distinct regioselectivity in electrophilic substitution reactions due to differences in aromatic ring activation/deactivation.
- Biological Activity: Positional isomerism can influence binding to enzymes or receptors. notes that dichlorinated xanthenones are studied for antioxidant properties via Nrf2 modulation, though specific data for this isomer is unavailable .
Multi-Substituted Derivatives: 2,7-Dichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one
This derivative (CAS 141861-64-5, C₁₅H₁₀O₅Cl₂, MW 341.143 g/mol) adds hydroxyl, methoxy, and methyl groups to the 2,7-dichloroxanthenone core . Key comparisons include:
- Solubility : Hydroxyl and methoxy groups enhance polarity, likely increasing water solubility compared to the parent compound.
- Bioactivity : Additional substituents may improve interactions with biological targets. For instance, methoxy and methyl groups are common in natural xanthones with reported anticancer and antimicrobial activities .
Thioxanthone Analogues: 2-Chlorothioxanthen-9-one
Thioxanthones replace the oxygen atom in the xanthene ring with sulfur. For example, 2-chlorothioxanthen-9-one (CAS 86-39-5) has a chlorine at position 2, analogous to this compound . Key differences:
- Thioxanthones are widely used as photoinitiators in polymer chemistry.
- Bioavailability: The sulfur atom may alter metabolic stability or membrane permeability compared to oxygen-based xanthenones.
Alkyl-Substituted Derivatives: 2,4-Diethyl-9H-thioxanthen-9-one
2,4-Diethyl-9H-thioxanthen-9-one (CAS 82799-44-8) features ethyl groups instead of chlorines.
Hydroxy- and Methoxy-Substituted Xanthenones
1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one (CAS 38710-31-5, C₁₅H₁₂O₆ ) exemplifies polyoxygenated derivatives . Compared to this compound:
- Hydrogen Bonding : Hydroxyl groups enable stronger hydrogen bonding, improving solubility and interaction with polar biological targets.
- Antioxidant Potential: Such derivatives are frequently studied for Nrf2-mediated antioxidant activity, as noted in .
Data Table: Key Structural and Molecular Features
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